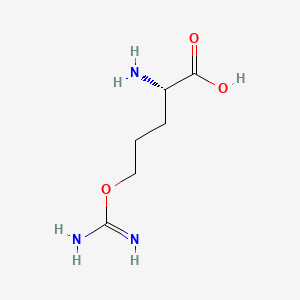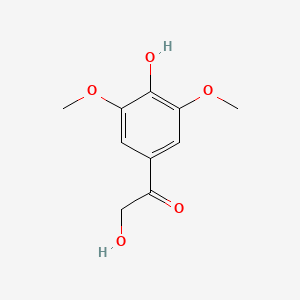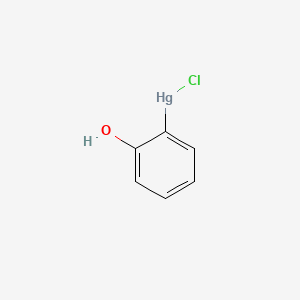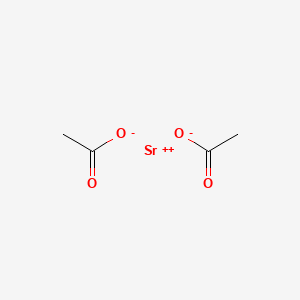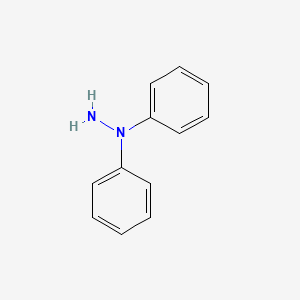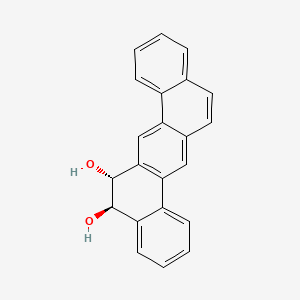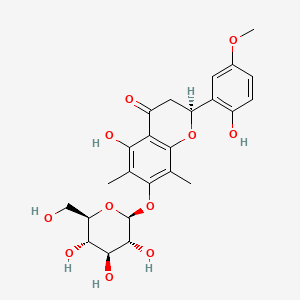
Myrciacitrin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myrciacitrin II is a flavanone glycoside that is (2S)-flavanone substituted by methyl groups at positions 6 and 8, hydroxy groups at positions 5 and 2', a methoxy group at position 5' and a beta-D-glucopyranosyloxy residue at position 7. Isolated from the leaves of Myrcia multiflora, it exhibits inhibitory activity against alpha-glucosidase and aldose reductase. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor, an EC 1.1.1.21 (aldehyde reductase) inhibitor and a plant metabolite. It is a beta-D-glucoside, a dihydroxyflavanone, a monomethoxyflavanone, a flavanone glycoside and a monosaccharide derivative.
Applications De Recherche Scientifique
Aldose Reductase Inhibitory Activity
Myrciacitrin II, along with other flavanone glucosides like myrciacitrins III, IV, and V, isolated from the leaves of Brazilian Myrcia multiflora, has been found to exhibit potent inhibitory activity on aldose reductase, an enzyme implicated in diabetic complications (Matsuda, Nishida, & Yoshikawa, 2002).
Antioxidant and Antidiabetic Effects
Studies have shown that myricitrin, a related compound, demonstrates significant antioxidant and antidiabetic effects. For instance, solid lipid nanoparticles containing myricitrin have shown potential in ameliorating diabetes-induced complications in mouse models (Ahangarpour, Oroojan, Khorsandi, Kouchak, & Badavi, 2018).
Anti-Inflammatory Activity
Quercitrin, a bioflavonoid similar to myricitrin, has demonstrated significant anti-inflammatory activity in experimental colitis models. This effect is linked to its influence on proinflammatory mediators, including nitric oxide (Camuesco, Comalada, Rodríguez-Cabezas, Nieto, Lorente, Concha, Zarzuelo, & Gálvez, 2004).
Antithrombotic Activity
Myricitrin isolated from Cercis chinensis leaves has been evaluated for its antithrombotic activity. The findings suggested significant antithrombotic effects, with an influence on various blood parameters and markers (He, Wang, Niu, Chen, Li, & Kang, 2019).
Diabetic Nephropathy Treatment
Myricitrin has been evaluated for its therapeutic potential against diabetic nephropathy, showcasing a hypoglycemic effect and improvement in glucose uptake, along with attenuation of oxidative stress and inflammation (Dua, Joardar, Chakraborty, Bhowmick, Saha, De Feo, & Dewanjee, 2021).
Reproductive System Disorders Treatment
In a study focused on male diabetic mice, myricitrin and solid lipid nanoparticles containing myricitrin were evaluated for their effects on diabetes-induced reproductive system disorders. The findings showed improvement in various reproductive parameters (Oroojan, Ahangarpour, Paknejad, Zareian, Hami, & Abtahi, 2019).
Anticancer Activity
Myricitrin has been studied for its inhibitory effect on the proliferation and transformation of carcinogenic cells, particularly in the context of prostate cancer. The compound demonstrated effective induction of apoptosis in cancer cell lines (Xu, Zhang, Ye, Xue, Shi, Pan, & Chen, 2013).
Propriétés
Numéro CAS |
203734-34-3 |
|---|---|
Nom du produit |
Myrciacitrin II |
Formule moléculaire |
C24H28O11 |
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
(2S)-5-hydroxy-2-(2-hydroxy-5-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C24H28O11/c1-9-18(28)17-14(27)7-15(12-6-11(32-3)4-5-13(12)26)33-23(17)10(2)22(9)35-24-21(31)20(30)19(29)16(8-25)34-24/h4-6,15-16,19-21,24-26,28-31H,7-8H2,1-3H3/t15-,16+,19+,20-,21+,24-/m0/s1 |
Clé InChI |
NKSFQBQBCJYBBO-WUQIJIJDSA-N |
SMILES isomérique |
CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@@H](CC2=O)C4=C(C=CC(=C4)OC)O)O |
SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
SMILES canonique |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)C)OC(CC2=O)C4=C(C=CC(=C4)OC)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



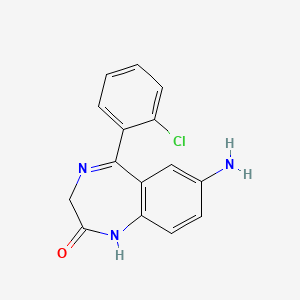
![(2R,3R,4S,5R)-5-[[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B1198263.png)
